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Compound of Interest

Compound Name: LDN193189 hydrochloride

Cat. No.: B560676 Get Quote

For Researchers, Scientists, and Drug Development Professionals

LDN193189 hydrochloride is a potent and widely utilized small molecule inhibitor of the Bone

Morphogenetic Protein (BMP) signaling pathway. It primarily targets the Type I BMP receptors,

specifically ALK1, ALK2, ALK3, and ALK6.[1][2][3] While its efficacy in modulating BMP

signaling is well-documented, a thorough understanding of its cross-reactivity with other

signaling pathways is crucial for the accurate interpretation of experimental results and for the

development of targeted therapeutics. This guide provides a comparative analysis of

LDN193189's selectivity, supported by experimental data, and offers detailed protocols for

assessing its off-target effects.

Kinase Inhibition Profile of LDN193189
LDN193189 exhibits high affinity for its primary targets within the BMP pathway. However,

kinome-wide screening studies have revealed a degree of promiscuity, with notable interactions

with other kinases, including other members of the TGF-β superfamily and kinases in unrelated

pathways.

Quantitative Analysis of Kinase Inhibition
The following table summarizes the inhibitory activity of LDN193189 against a panel of kinases,

as determined by in vitro kinase assays. The data is presented as IC50 values, which represent

the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.
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Kinase Target Pathway IC50 (nM) Reference

Primary Targets

ALK1 (ACVRL1) BMP Signaling 0.8 [1][3]

ALK2 (ACVR1) BMP Signaling 0.8 [1][3]

ALK3 (BMPR1A) BMP Signaling 5.3 [1][3]

ALK6 (BMPR1B) BMP Signaling 16.7 [1][3]

Off-Targets

ALK4 (ACVR1B)
Activin/Nodal

Signaling
≥ 500 [4]

ALK5 (TGFBR1) TGF-β Signaling ≥ 500 [4]

ALK7 (ACVR1C)
Activin/Nodal

Signaling
≥ 500 [4]

ActRIIA
Activin/Nodal

Signaling
14 (Kd) [4]

RIPK2
Inflammatory

Signaling
Potent Activity [5]

ABL family kinases
Tyrosine Kinase

Signaling
Potent Activity [5]

Note: A lower IC50 value indicates a higher potency of the inhibitor.

Kinome-wide profiling of LDN193189 has demonstrated that while it is highly potent against

BMP type I receptors, it can inhibit other kinases, particularly at higher concentrations.[6] For

instance, one study described its profile as "rather promiscuous".[6] This underscores the

importance of using the lowest effective concentration of LDN193189 in cellular assays to

minimize off-target effects.

Impact on Cellular Signaling Pathways
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Beyond direct kinase inhibition, it is essential to assess the functional consequences of

LDN193189 treatment on intracellular signaling cascades. Studies have shown that

LDN193189 not only blocks the canonical BMP-Smad1/5/8 pathway but also affects non-Smad

pathways that can be activated by BMPs, such as the p38 MAPK and Akt signaling pathways.

BMP Signaling
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p38 MAPK

Akt
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Figure 1: Simplified BMP signaling pathway and the inhibitory action of LDN193189.

Experimental Protocols
To enable researchers to independently verify the selectivity of LDN193189 and compare it with

alternative inhibitors, detailed experimental protocols are provided below.

In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the IC50 of an inhibitor against a

purified kinase using a luminescence-based assay that measures ATP consumption.
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In Vitro Kinase Assay Workflow
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Figure 2: Workflow for a typical in vitro kinase inhibition assay.

Materials:

Purified recombinant kinase of interest

Specific peptide substrate for the kinase

ATP

LDN193189 hydrochloride and other inhibitors for comparison

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

384-well white opaque plates

Plate-reading luminometer

Procedure:

Compound Preparation: Prepare a serial dilution of LDN193189 and other test compounds in

DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions.

Reaction Setup:

Add 1 µL of the diluted compounds to the wells of a 384-well plate. Include a DMSO-only

control (0% inhibition) and a no-enzyme control (100% inhibition).
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Prepare a master mix containing the kinase and its substrate in the kinase assay buffer.

Add 4 µL of this master mix to each well.

Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

Initiate Kinase Reaction:

Prepare a solution of ATP in kinase assay buffer at a concentration close to the Km for the

specific kinase.

Add 5 µL of the ATP solution to each well to start the reaction.

Incubate the plate at room temperature for 1 hour.

Detection:

Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.

Add 10 µL of the Kinase-Glo® reagent to each well.

Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

Data Acquisition and Analysis:

Measure the luminescence of each well using a plate-reading luminometer.

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO

control.

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the

data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Western Blot Assay for BMP Signaling Inhibition
This protocol details how to assess the effect of LDN193189 on the phosphorylation of

Smad1/5/8 in C2C12 cells, a common model for studying BMP signaling.
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Cellular Western Blot Workflow
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Figure 3: Workflow for assessing BMP signaling inhibition in C2C12 cells via Western blot.
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Materials:

C2C12 myoblast cell line

DMEM (Dulbecco's Modified Eagle Medium)

Fetal Bovine Serum (FBS)

Recombinant Human BMP2

LDN193189 hydrochloride

RIPA lysis buffer with protease and phosphatase inhibitors

Primary antibodies: anti-phospho-Smad1/5/8, anti-Smad1, and anti-GAPDH (loading control)

HRP-conjugated secondary antibodies

ECL Western Blotting Substrate

Protein electrophoresis and blotting equipment

Procedure:

Cell Culture:

Culture C2C12 cells in DMEM supplemented with 10% FBS.

Seed cells in 6-well plates and grow to 80-90% confluency.

Treatment:

Starve the cells in DMEM with 0.5% FBS for 4 hours.

Pre-treat the cells with various concentrations of LDN193189 (e.g., 1, 10, 100 nM) or a

vehicle control (DMSO) for 1 hour.

Stimulate the cells with 50 ng/mL of BMP2 for 1 hour.
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Protein Extraction:

Wash the cells with ice-cold PBS.

Lyse the cells in RIPA buffer on ice for 30 minutes.

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

Determine the protein concentration of each lysate using a BCA assay.

Western Blotting:

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with 5% non-fat dry milk in TBST for 1 hour.

Incubate the membrane with the primary antibody against phospho-Smad1/5/8 overnight

at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1

hour at room temperature.

Detect the signal using an ECL substrate and an imaging system.

Strip the membrane and re-probe for total Smad1 and GAPDH to ensure equal loading.

Analysis:

Quantify the band intensities using image analysis software.

Normalize the phospho-Smad1/5/8 signal to the total Smad1 and GAPDH signals.

Compare the levels of Smad phosphorylation in LDN193189-treated cells to the BMP2-

stimulated control.

Conclusion and Recommendations
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LDN193189 hydrochloride is a highly potent inhibitor of the BMP signaling pathway. However,

researchers must be aware of its potential for off-target effects, especially at higher

concentrations. The data presented in this guide highlights its activity against several other

kinases. For experiments aiming to specifically dissect the role of BMP signaling, it is

recommended to:

Use the lowest effective concentration of LDN193189, determined through careful dose-

response studies.

Whenever possible, confirm key findings using a structurally distinct BMP inhibitor with a

different cross-reactivity profile.

Directly assess the effect of LDN193189 on other relevant signaling pathways in the

experimental system being used.

By taking these precautions, researchers can leverage the power of LDN193189 as a chemical

probe while minimizing the confounding influence of its off-target activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Unveiling the Selectivity Profile of LDN193189
Hydrochloride: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b560676#cross-reactivity-of-ldn193189-hydrochloride-
with-other-signaling-pathways]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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